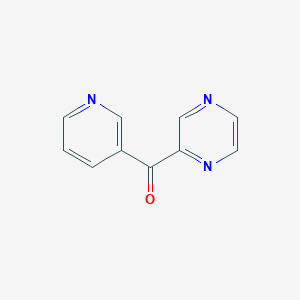

Pyrazin-2-yl(pyridin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazin-2-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONJEIYQIFJXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Pyrazin 2 Yl Pyridin 3 Yl Methanone and Analogues

Transition Metal-Catalyzed Approaches to Pyridin-2-yl-methanone Scaffolds

The synthesis of aromatic ketones, particularly those incorporating the pyridin-2-yl-methanone framework, has been significantly advanced by transition metal-catalyzed reactions. researchgate.netmdpi.com A prominent strategy involves the direct Csp³-H oxidation of pyridin-2-yl-methanes. This method provides an efficient and atom-economical route to the desired ketone.

One notable approach employs a copper catalyst to facilitate the oxidation of the methylene (B1212753) bridge in (aryl)(pyridin-2-yl)methanes. researchgate.netdntb.gov.ua Researchers have described an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes using water as the oxygen source under mild conditions. mdpi.com This transformation is applicable to a range of pyridin-2-yl-methanes bearing various aromatic and heteroaromatic rings, including substituted benzene, thiophene (B33073), thiazole, and pyridine (B92270), affording the corresponding ketones in moderate to good yields. researchgate.netmdpi.com Specifically, the synthesis of pyrazin-2-yl(pyridin-3-yl)methanone has been successfully achieved through this Csp³-H oxidation methodology. mdpi.com

Iron catalysts have also proven effective in similar aerobic oxidations. Studies have shown the successful oxidation of the methylene group in substituted 2-benzylpyridines to the corresponding benzylic ketones using either iron or copper catalysts with molecular oxygen as the oxidant. researchgate.net

Table 1: Iron and Copper-Catalyzed Aerobic Oxidation of Substituted 2-Benzylpyridines researchgate.net

| Entry | Catalyst | Substrate R Group | Product Yield (%) |

|---|---|---|---|

| 1 | FeCl₃·4H₂O | 5-CN | 67 |

| 2 | CuI | 5-CN | 66 |

| 3 | FeCl₃·4H₂O | 5-Me | 73 |

| 4 | CuI | 5-Me | 82 |

| 5 | FeCl₃·4H₂O | 5-OMe | 15 |

| 6 | CuI | 5-OMe | 15 |

| 7 | FeCl₃·4H₂O | 5-COMe | 69 |

| 8 | CuI | 5-COMe | 62 |

Another advanced catalytic method is the decarbonylative Suzuki cross-coupling reaction. While primarily used for creating biaryl linkages, this palladium-catalyzed reaction of heterocyclic carboxylic acids with arylboronic acids can sometimes yield ketone products, although often as a minor byproduct. nih.gov The high chemoselectivity of this protocol typically favors the decarbonylative coupling over the formation of a ketone from the acyl intermediate. nih.gov

Carbonyl-Forming Reactions in the Construction of Pyrazine-Pyridyl Ketones

The formation of the central carbonyl group is a critical step in the synthesis of pyrazin-2-yl(pyridin-3-yl)methanone. The transition metal-catalyzed oxidation of a methylene linker, as detailed previously, represents a primary and direct method for installing the ketone functionality. dntb.gov.uamdpi.com

Alternative strategies involve building the heterocyclic rings around a pre-existing carbonyl-containing fragment. For instance, pyrazine (B50134) rings can be synthesized through the condensation of 1,2-diamines with α-dicarbonyl compounds. A more recent innovation is the copper-catalyzed aerobic oxidative coupling of simple ketones with 1,2-diamines, which directly yields pyrazine derivatives. nih.gov This method avoids the need for pre-functionalized diketones, offering a more streamlined approach. nih.gov

The synthesis of pyrazines from α-amino ketones, which can be generated from the reduction of α-azido ketones, is another established route. mdpi.com The self-condensation of α-amino ketones, formed in situ, leads to dihydropyrazine (B8608421) intermediates that are subsequently oxidized to the aromatic pyrazine. mdpi.com

Furthermore, novel transformations such as carbonyl 1,2-transposition have been developed. This protocol allows a ketone to be moved to an adjacent carbon atom through a sequence involving the formation of an alkenyl triflate, followed by a palladium/norbornene-catalyzed α-amination/ipso-hydrogenation and subsequent hydrolysis of the resulting enamine. nih.gov This could potentially be applied to a precursor to achieve the desired pyrazine-pyridyl ketone structure.

Amidation and Related Coupling Reactions for Pyrazine-2-carboxylic Acid Derivatives

The synthesis of analogues of pyrazin-2-yl(pyridin-3-yl)methanone, particularly pyrazinamide (B1679903) derivatives, frequently involves amidation reactions starting from pyrazine-2-carboxylic acid. researchgate.net These methods are crucial for creating a diverse library of related compounds.

A common approach is the conversion of pyrazine-2-carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, which is then coupled with an appropriate amine. researchgate.netits.ac.id However, due to restrictions on thionyl chloride, alternative coupling reagents have gained prominence. japsonline.com

The Yamaguchi esterification method, which can be adapted for amidation, is a powerful alternative. its.ac.idjapsonline.com This reaction utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid for reaction with an amine. japsonline.com This method has been successfully used to synthesize a series of N-substituted pyrazine-2-carboxamides with yields ranging from 6% to 86%. japsonline.com

A variety of other coupling reagents are also employed in the synthesis of pyrazine-2-carboxamides, including:

Propylphosphonic anhydride (B1165640) (T3P) rjpbcs.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (B26582) (HOBt) rjpbcs.com

Dicyclohexylcarbodiimide (DCC) rjpbcs.com

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HBTU) rjpbcs.com

These reagents facilitate the formation of the amide bond under generally mild conditions and are compatible with a wide range of functional groups on both the pyrazine and amine components. rjpbcs.comrsc.org

Table 2: Selected Amide Coupling Methods for Pyrazine-2-carboxylic Acid

| Coupling Method | Reagents | Key Features | Reference(s) |

| Acid Chloride | SOCl₂, then amine | Traditional, effective method. | its.ac.id |

| Yamaguchi Reaction | 2,4,6-trichlorobenzoyl chloride, TEA, DMAP | Effective for sterically hindered substrates. | its.ac.id, japsonline.com |

| T3P Coupling | Propylphosphonic anhydride | Mild conditions, easy workup. | rjpbcs.com |

| Boron-mediated | B(OCH₂CF₃)₃ | Direct amidation without pre-activation. | rsc.org |

Heterocyclic Ring Functionalization and Derivatization Strategies

Functionalization of the pyrazine and pyridine rings is essential for modifying the properties of the core pyrazin-2-yl(pyridin-3-yl)methanone structure. Modern synthetic methods allow for precise and selective derivatization.

Direct C-H activation is a powerful tool for introducing new substituents onto heteroaromatic rings. Palladium-catalyzed C-H arylation, for example, has been applied to functionalize thiophene rings in thienopyrazines, a strategy that can be extended to pyrazine and pyridine systems. mdpi.com This approach avoids the need for pre-functionalized substrates like halo- or organometallic-heterocycles. mdpi.com

For pyrazine rings within more complex scaffolds, post-functionalization strategies are well-documented. These include electrophilic substitution reactions such as iodination using N-iodosuccinimide (NIS) or formylation via the Vilsmeier-Haack reaction (POCl₃, DMF). researchgate.net Subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) on these functionalized intermediates can then be used to introduce a wide array of substituents. nih.govresearchgate.net

The synthesis of polysubstituted pyrazines can also be achieved through rearrangement reactions. The Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides has been developed as a route to novel trisubstituted pyrazines under mild conditions. acs.org Furthermore, palladium-catalyzed amidation of 2-chloro-3-amino-pyrazines provides a pathway to construct fused imidazo[4,5-b]pyrazines, demonstrating a method for annulation and functionalization. organic-chemistry.org

Stereoselective Synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone Precursors

While pyrazin-2-yl(pyridin-3-yl)methanone itself is an achiral molecule, the stereoselective synthesis of its precursors or chiral analogues is a key area of research, particularly for applications in medicinal chemistry. Such syntheses often rely on introducing chirality through asymmetric reactions or by using chiral starting materials.

One major source of chiral precursors is the chiral pool, which includes naturally occurring molecules like amino acids. Proline and its derivatives, for instance, are common starting points for the synthesis of various pyrrolidine-containing drugs. mdpi.com The synthesis of the drug Daclatasvir, for example, begins with the alkylation of N-protected proline, demonstrating how a chiral pyrrolidine (B122466) ring can be incorporated into a larger, complex molecule. mdpi.com

Convergent synthetic strategies allow for the combination of a heterocyclic core with a separately synthesized chiral fragment. A stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside precursor PreQ₀, which features a deazapurine core, has been reported. beilstein-journals.org This route involves the coupling of the heterocyclic base with a chiral amine synthesized via stereoselective methods. Such an approach could be adapted to produce chiral analogues of pyrazin-2-yl(pyridin-3-yl)methanone by coupling the pyrazine-pyridyl moiety with a chiral amine or alcohol.

Key stereoselective transformations used in the synthesis of precursors include:

Asymmetric Reduction: The stereoselective reduction of ketones or imines is a fundamental method for creating chiral alcohols and amines. The synthesis of the drug Sitagliptin involves a key stereoselective reduction of a triazolopyrazine derivative. arabjchem.org

Nucleophilic Addition to Imines: The addition of nucleophiles to chiral N-sulfinylimines is a reliable method for producing chiral amines.

Alkylation of Chiral Enolates: Using chiral auxiliaries to direct the alkylation of enolates can establish stereocenters adjacent to a carbonyl group.

These methods provide the tools necessary to synthesize optically pure precursors that can be incorporated into the pyrazin-2-yl(pyridin-3-yl)methanone scaffold, leading to chiral analogues with potentially unique biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the pyrazine (B50134) and pyridine (B92270) ring protons and carbons.

While specific, publicly available, high-resolution NMR data for Pyrazin-2-yl(pyridin-3-yl)methanone is not detailed in primary literature, the expected chemical shifts can be predicted based on the electronic environments of the heterocyclic rings. The electron-withdrawing nature of the nitrogen atoms and the carbonyl group would significantly influence the chemical shifts, causing downfield shifts for adjacent protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazin-2-yl(pyridin-3-yl)methanone

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2' | - | ~153 |

| Pyridine H2' | ~8.9 | - |

| Pyridine C3' | - | ~135 |

| Pyridine C4' | - | ~124 |

| Pyridine H4' | ~8.2 | - |

| Pyridine C5' | - | ~138 |

| Pyridine H5' | ~7.5 | - |

| Pyridine C6' | - | ~150 |

| Pyridine H6' | ~8.8 | - |

| Carbonyl C=O | - | ~190 |

| Pyrazine C2 | - | ~145 |

| Pyrazine C3 | - | ~143 |

| Pyrazine H3 | ~8.7 | - |

| Pyrazine C5 | - | ~147 |

| Pyrazine H5 | ~8.8 | - |

| Pyrazine C6 | - | ~144 |

| Pyrazine H6 | ~9.2 | - |

Note: These are predicted values and may vary in experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of Pyrazin-2-yl(pyridin-3-yl)methanone, mass spectrometry would confirm the molecular weight of 185.18 g/mol . The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula, C₁₀H₇N₃O.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. The bond between the carbonyl group and the pyridine ring is a likely point of cleavage, leading to characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for Pyrazin-2-yl(pyridin-3-yl)methanone

| Analysis Type | Expected Value/Result |

| Molecular Formula | C₁₀H₇N₃O |

| Molecular Weight | 185.18 g/mol |

| Molecular Ion Peak [M]⁺ | m/z 185 |

| Major Fragment Ion 1 | m/z 105 (Pyrazinoyl cation) |

| Major Fragment Ion 2 | m/z 78 (Pyridyl cation) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Pyrazin-2-yl(pyridin-3-yl)methanone, the FT-IR spectrum would exhibit characteristic absorption bands that signify the key structural components.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1660-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic rings and C-N stretching vibrations within the pyrazine and pyridine rings.

Table 3: Characteristic FT-IR Absorption Bands for Pyrazin-2-yl(pyridin-3-yl)methanone

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Carbonyl (C=O) | 1660 - 1680 | Stretching |

| Aromatic C=C and C=N | 1400 - 1600 | Stretching |

| C-N | 1000 - 1350 | Stretching |

Chromatographic Techniques for Analytical and Preparative Purity Assessment (e.g., LC-MS, HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of Pyrazin-2-yl(pyridin-3-yl)methanone and for its preparative purification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating the compound from any impurities or starting materials. When coupled with a mass spectrometer (LC-MS), these techniques provide simultaneous purity assessment and mass confirmation.

A typical HPLC or UPLC analysis would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid to improve peak shape. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for Pyrazin-2-yl(pyridin-3-yl)methanone.

While a specific crystal structure for this compound is not widely published, such an analysis would reveal the relative orientations of the pyrazine and pyridine rings. It would likely show that the two aromatic rings are not coplanar due to steric hindrance, adopting a twisted conformation around the central carbonyl bridge. This analysis would also detail the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Computational and Theoretical Investigations of Pyrazin 2 Yl Pyridin 3 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules like Pyrazin-2-yl(pyridin-3-yl)methanone. scispace.com These calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), provide a detailed understanding of the molecule's ground-state properties. rjb.romdpi.comnanobioletters.com

From the electronic structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. These frontier orbitals are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) signifies the ability to accept an electron. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a larger gap implies higher stability. nanobioletters.com

Global chemical reactivity descriptors are derived from these orbital energies to quantify the molecule's reactivity. bendola.com These descriptors provide a framework for understanding how the molecule will interact with other chemical species. mdpi.com Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2.

Electronegativity (χ): The power to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ² / (2η). nih.gov

Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net In Pyrazin-2-yl(pyridin-3-yl)methanone, the nitrogen atoms of both rings and the carbonyl oxygen are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack, while the hydrogen atoms and parts of the aromatic rings would show positive potential (blue), indicating sites for nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Symbol | Formula | Typical Value (eV) for related heterocycles |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.75 |

| Electronegativity | χ | (I + A) / 2 | 4.0 to 5.0 |

| Electrophilicity Index | ω | χ² / (2η) | 2.9 to 5.0 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Pyrazin-2-yl(pyridin-3-yl)methanone over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve.

For conformational analysis, MD simulations explore the potential energy surface of the molecule, identifying stable and low-energy conformations. A key aspect for Pyrazin-2-yl(pyridin-3-yl)methanone is the rotational freedom around the single bonds connecting the carbonyl group to the pyrazine (B50134) and pyridine (B92270) rings. The simulation can reveal the preferred dihedral angles and the energy barriers between different conformations. nih.gov Analysis of the root-mean-square deviation (RMSD) of the atomic positions over the simulation time indicates the stability of the molecule's conformation. nih.gov A stable system will show the RMSD value converging to a plateau.

MD simulations are also invaluable for analyzing intermolecular interactions. mpg.de When the molecule is simulated in a solvent like water, the formation and dynamics of hydrogen bonds between the solvent and the molecule's nitrogen and oxygen atoms can be monitored. The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the more flexible or rigid parts of the molecule. nih.gov For Pyrazin-2-yl(pyridin-3-yl)methanone, the heterocyclic rings are expected to be relatively rigid, while the bridging carbonyl group might exhibit more flexibility. These simulations provide a detailed picture of how the molecule interacts with its surroundings on an atomic level.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as Pyrazin-2-yl(pyridin-3-yl)methanone, when it binds to a specific protein target. benthamopenarchives.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. arabjchem.org The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. researchgate.net

Derivatives of pyrazine and pyridine are known to interact with a wide range of biological targets, including kinases, proteases, and other enzymes. arabjchem.orgrsc.org For a molecule like Pyrazin-2-yl(pyridin-3-yl)methanone, docking studies would explore its potential to fit into the active sites of such proteins. The scoring functions evaluate various interactions, including:

Hydrogen Bonds: Formed between the nitrogen atoms or carbonyl oxygen of the ligand and amino acid residues (e.g., Ser, Thr, His) in the protein.

Hydrophobic Interactions: Involving the aromatic pyrazine and pyridine rings with nonpolar residues (e.g., Leu, Val, Phe).

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The results of docking studies provide a binding score and a visual representation of the ligand-protein complex, highlighting the key interactions that stabilize the binding. researchgate.net This information is vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve its potency and selectivity. rsc.org

Table 2: Representative Protein Targets and Docking Results for Related Pyrazine/Pyridine Compounds

| Protein Target | PDB ID | Compound Class | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis InhA | 1PFZ | Triazolo[4,3-a]pyrazine derivatives | -8.1 to -9.8 | arabjchem.org |

| Focal Adhesion Kinase (FAK) | 2J06 | Phenyl Pyrazinyl Triazole | -7.5 | benthamopenarchives.com |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Pyrazine derivatives | -6.0 to -7.5 | researchgate.net |

| Human Neutrophil Elastase | 1HNE | 2-pyridin-3-yl-benzo[d] rjb.roresearchgate.netoxazin-4-one | Not specified, focuses on binding model | nih.gov |

Quantum Chemical Characterization of Photophysical and Optoelectronic Properties

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to characterize the photophysical and optoelectronic properties of molecules. mdpi.com These properties are relevant for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. researchgate.netnih.gov For Pyrazin-2-yl(pyridin-3-yl)methanone, which possesses electron-deficient pyrazine and pyridine rings, these investigations are particularly pertinent.

Calculations can predict the electronic absorption spectra by determining the energies of vertical excitations from the ground state to various excited states. nanobioletters.com The results include the absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., n→π, π→π). mdpi.com The molecule's structure, featuring donor-like lone pairs on nitrogen and oxygen and acceptor-like π-systems, suggests the possibility of Intramolecular Charge Transfer (ICT) states upon excitation, which strongly influences its emission properties. researchgate.netresearchgate.net

Furthermore, quantum chemistry can be used to estimate emission wavelengths by optimizing the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state corresponds to the emission energy. rsc.org Other key properties that can be calculated include the singlet-triplet energy gap (ΔEST), which is important for applications in thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) properties like hyperpolarizability (β₀), which are relevant for materials used in optical communications and data storage. nih.govresearchgate.net

Table 3: Typical Photophysical and Optoelectronic Data for Related Donor-Acceptor Pyrazine/Pyridine Systems

| Property | Typical Range | Significance |

|---|---|---|

| Absorption Maxima (λabs) | 390 - 470 nm | Wavelength of light absorbed |

| Emission Maxima (λem) | 460 - 620 nm | Wavelength of light emitted (fluorescence) |

| Stokes Shift | 3000 - 7000 cm-1 | Difference between absorption and emission maxima |

| Singlet-Triplet Gap (ΔEST) | 0.25 - 0.70 eV | Crucial for TADF efficiency |

Data derived from studies on various donor-acceptor pyrazine derivatives. researchgate.netresearchgate.net

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to analyze the mechanisms of chemical reactions, including the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone. One reported synthetic route involves the copper-catalyzed oxidation of the corresponding methylene-bridged precursor, (pyridin-2-yl)(pyridin-3-yl)methane, using water as the oxygen source. nih.govmdpi.com

Theoretical analysis of such a reaction would involve mapping the potential energy surface for the proposed reaction pathway. This is done by calculating the energies of the reactants, intermediates, transition states (TS), and products. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations are commonly used to locate and characterize the geometry and energy of these transition states. acs.org

By identifying the structures of intermediates and transition states, chemists can gain a step-by-step understanding of how bonds are broken and formed. For the copper-catalyzed oxidation, theoretical studies could elucidate the role of the copper catalyst, the mechanism of C-H bond activation, and the pathway of oxygen incorporation from water. nih.gov This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity or for designing more efficient catalysts. The compound itself can participate in further reactions, such as nucleophilic substitution at the amino group if it were a derivative like (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone, and these subsequent transformations can also be modeled. evitachem.com

Reactivity Profiles and Mechanistic Pathways

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) and Pyridine (B92270) Rings

The pyrazine and pyridine rings in Pyrazin-2-yl(pyridin-3-yl)methanone are characterized by low electron density, which renders them generally unreactive towards electrophilic aromatic substitution. researchgate.net The presence of the nitrogen heteroatoms deactivates the rings to a degree that makes reactions like nitration or Friedel-Crafts acylation difficult without highly activating substituents, which are absent in the parent compound. researchgate.net DFT studies on similar azine systems show that the highest occupied molecular orbitals (HOMOs) are not the aromatic π orbitals, which helps to explain this low reactivity toward electrophiles. researchgate.net

Conversely, this electron deficiency makes the rings susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. The pyrazine ring, with its two nitrogen atoms, is generally more π-deficient and thus more readily attacked by nucleophiles than the pyridine ring. For instance, the presence of a halogen, such as in chloropyrazines, facilitates nucleophilic displacement by amines and other nucleophiles. researchgate.netvulcanchem.com While the parent Pyrazin-2-yl(pyridin-3-yl)methanone does not possess an inherent leaving group, synthetic analogues can be designed to undergo such transformations. For example, a fluoro or chloro substituent on the pyrazine or pyridine ring could be displaced by a variety of nucleophiles under SNAr conditions, a common strategy in the synthesis of complex pharmaceutical intermediates. core.ac.ukgoogle.com

Carbonyl Group Transformations and Derivatizations

The ketone functional group serves as a primary site for a wide array of chemical transformations. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. This reactivity allows for the synthesis of a diverse range of derivatives.

Key Carbonyl Transformations Include:

Reduction: The carbonyl can be reduced to a secondary alcohol, forming (Pyrazin-2-yl)(pyridin-3-yl)methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Condensation Reactions: The ketone can react with amine derivatives to form new C=N bonds. For example, condensation with hydrazines can yield hydrazones, and reaction with hydroxylamine (B1172632) produces the corresponding oxime. These reactions are foundational for creating more complex heterocyclic systems.

Amide Formation via Rearrangement or Cleavage: While not a direct transformation, the carbonyl group is integral in multi-step syntheses. For instance, related structures like piperazin-1-yl(pyridin-3-yl)methanone (B1298024) are used as precursors in condensation reactions to form pyrazolo[1,5-a]pyrimidinyl amide derivatives. beilstein-journals.orgbeilstein-journals.org

Aminolysis: In related systems, the carbonyl group can be part of an ester linkage that undergoes aminolysis. Gold nanoparticle catalysts have been shown to facilitate the aminolysis of aryl pyrazine-2-carboxylates to yield pyrazinyl amides, such as Pyrazin-2-yl(pyrrolidin-1-yl)methanone, demonstrating a pathway for forming amide bonds at the pyrazine ring. acs.org

The derivatization of the carbonyl group is a key strategy in medicinal chemistry to modify the compound's steric and electronic properties, as seen in the synthesis of various biologically active molecules containing the (heteroaryl)methanone scaffold. google.comresearchgate.net

Metal-Mediated Transformations and Catalytic Cycles

Transition metal catalysis provides powerful tools for the synthesis and functionalization of Pyrazin-2-yl(pyridin-3-yl)methanone and its derivatives. Both the heterocyclic rings and the methanone (B1245722) bridge can participate in or be formed through metal-mediated reactions.

One of the most direct synthetic routes to this class of compounds involves the metal-catalyzed oxidation of the corresponding methylene-bridged precursor, di(heteroaryl)methane. An efficient copper-catalyzed method has been developed for the Csp³-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions. mdpi.comnih.gov This transformation is significant as it directly constructs the target ketone functionality. mdpi.comnih.gov

Catalytic Cycle for Copper-Catalyzed C-H Oxidation (Proposed):

Coordination: The copper catalyst coordinates to the nitrogen atom of the pyridine precursor.

C-H Activation: The catalyst facilitates the activation and cleavage of the C-H bond at the methylene (B1212753) bridge.

Oxidation: Water acts as the oxidant, providing the oxygen atom for the new carbonyl group.

Product Release: The oxidized product, the methanone, is released, and the catalyst is regenerated to complete the cycle.

Palladium-catalyzed cross-coupling reactions are also pivotal. The Suzuki, Stille, and Negishi couplings can be used to attach the pyrazinyl and pyridinyl rings to a central carbonyl source or to functionalize the rings themselves, provided a suitable halide or organometallic species is present. google.com Furthermore, palladium-catalyzed aminocarbonylation has been employed in the synthesis of related pyrazolo[3,4-b]pyridine-3-carboxamides, showcasing the utility of metal catalysis in building complex structures from simpler heterocyclic precursors. thieme-connect.com

The table below summarizes selected metal-mediated reactions relevant to the synthesis of the Pyrazin-2-yl(pyridin-3-yl)methanone scaffold and its derivatives.

| Reaction Type | Catalyst System | Substrate Example | Product Type | Yield | Reference |

| Csp³-H Oxidation | Cu(OAc)₂ / TEMPO | Pyridin-2-yl(pyridin-3-yl)methane | Pyridin-2-yl(pyridin-3-yl)methanone | Moderate to Good | mdpi.com, nih.gov |

| Aminocarbonylation | Pd(OAc)₂ / Xantphos | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine-3-carboxamide | 95% | thieme-connect.com |

| Aminolysis | AuNPs / Al₂O₃ | Naphthalen-2-yl pyrazine-2-carboxylate | Pyrazin-2-yl(pyrrolidin-1-yl)methanone | 81% | acs.org |

| Ullmann Condensation | CuI / 1,10-phenanthroline | 2-Amino-N'-benzoyl-5-(pyridin-3-yl)-1H-pyrazole-3-carbohydrazide | Pyridyl-triazolo-quinazolinone | 63% | nih.gov |

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on Pyrazin-2-yl(pyridin-3-yl)methanone are not extensively reported in the available literature. However, the reactivity can be inferred from studies on its constituent rings and related compounds.

The kinetics of electrophilic substitution on azines are known to be very slow due to the high activation energy required to attack the electron-deficient ring. Kinetic evidence from studies on the nitration of pyridine 1-oxide, a more activated system, confirms that such reactions are highly sensitive to the nature of the substrate (free base vs. conjugate acid) and the presence of activating groups. researchgate.net

For nucleophilic substitution reactions, the kinetics are dependent on the nature of the nucleophile, the leaving group, and the solvent. The reaction rates are generally faster for the more electron-deficient pyrazine ring compared to the pyridine ring.

Thermodynamically, the formation of the carbonyl group in Pyrazin-2-yl(pyridin-3-yl)methanone via oxidation of the corresponding methylene precursor is an energetically favorable process, driven by the formation of a stable C=O double bond. The stability of the final products in derivatization and cyclization reactions often provides the thermodynamic driving force for these transformations.

Chemical Biology and Mechanistic Insights into Biological Activity

Exploration of Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase 10, Protein Kinases)

Derivatives of Pyrazin-2-yl(pyridin-3-yl)methanone have been identified as potent inhibitors of phosphodiesterase 10 (PDE10). google.com PDE10A is an enzyme that plays a critical role in intracellular signaling by degrading cyclic AMP (cAMP) and cyclic GMP (cGMP). mdpi.comnih.gov It is almost exclusively expressed in the medium spiny neurons of the striatum, making it a promising target for the treatment of neurological and psychiatric disorders. mdpi.com

The mechanism of inhibition by these pyrazine (B50134) compounds involves binding to the active site of the PDE10A enzyme, thereby preventing the breakdown of cAMP and cGMP. science.gov This leads to an increase in the intracellular levels of these second messengers, which in turn modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA). google.com The inhibition of PDE10A by these compounds is being explored for its therapeutic potential in conditions like schizophrenia and Parkinson's disease. google.commdpi.com For instance, the PDE10A inhibitor MP-10, a quinoline (B57606) derivative with a pyrazolyl-phenoxy-methyl structure, has been shown to reverse immobility and catalepsy in a rat model of severe dopamine (B1211576) depletion, suggesting a dopamine-independent mechanism of action. mdpi.com

Furthermore, pyrazine-containing compounds have been investigated as inhibitors of various protein kinases. nih.gov For example, certain pyrrolo[2,3-b]pyridine derivatives, which share structural similarities with the pyrazine-pyridine scaffold, have shown potent inhibitory activity against Adaptor Associated Kinase 1 (AAK1). nih.gov The inhibition mechanism involves binding to the kinase's active site, preventing the transfer of a phosphate (B84403) group to its substrate. nih.gov

Receptor Ligand Binding and Modulation Mechanisms

Pyrazin-2-yl(pyridin-3-yl)methanone and its analogs can act as ligands for various receptors, modulating their activity through different mechanisms. These mechanisms include direct binding to the orthosteric site (the primary binding site for the endogenous ligand) or to an allosteric site (a secondary binding site). nih.gov

Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NALs). nih.gov PAMs enhance the receptor's response to the endogenous agonist, NAMs reduce it, and NALs bind to the allosteric site without affecting the receptor's function but can block the binding of other allosteric modulators. nih.gov

Research has shown that pyrazine derivatives can act as NAMs of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net For example, the compound 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470) was identified as a potent and selective mGluR5 NAM. researchgate.net Docking studies suggest that it binds to an allosteric site on the receptor, making hydrogen bonds with key residues like W784 and Y791. researchgate.net This binding modulates the receptor's conformation and reduces its response to glutamate. researchgate.net

Derivatives of pyrazine have also been investigated as modulators of other receptors, including the N-methyl-d-aspartate receptor (NMDAR). Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based compounds have been discovered as selective PAMs for GluN2C- and GluN2D-containing NMDARs. nih.gov These PAMs are thought to be beneficial in conditions associated with reduced NMDAR activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Pyrazin-2-yl(pyridin-3-yl)methanone and its derivatives influences their biological activity. These studies involve systematically modifying different parts of the molecule and assessing the impact on potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org

For instance, in the development of mGluR5 negative allosteric modulators, SAR studies revealed that modifications to the pyrazine and pyridine (B92270) rings significantly impact potency and physicochemical properties. researchgate.net The introduction of a methyl group on the pyridine ring and a pyridin-2-ylmethoxy group on the pyrazine core led to the discovery of the highly potent compound PF470. researchgate.net

In the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, SAR studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides showed that the nature of the aromatic ring attached to the pyrazole is crucial for activity. acs.org Replacing the pyrazine ring with a more lipophilic phenyl ring resulted in a significant improvement in potency. acs.org

Similarly, for inhibitors of Adaptor Associated Kinase 1 (AAK1), SAR studies on pyrrolo[2,3-b]pyridines demonstrated that substitutions at the 3 and 5 positions of the pyrrolo[2,3-b]pyridine core are critical for AAK1 affinity. nih.gov

The following table summarizes key SAR findings for different biological targets:

| Target | Core Scaffold | Key Structural Modifications | Impact on Activity |

| mGluR5 | Pyrazolo[3,4-b]pyrazine | Methyl group on pyridine, pyridin-2-ylmethoxy on pyrazine | Increased potency as a NAM researchgate.net |

| NAAA | Pyrazole azabicyclo[3.2.1]octane sulfonamide | Replacement of pyrazine with phenyl ring | Improved inhibitory potency acs.org |

| AAK1 | Pyrrolo[2,3-b]pyridine | Substitutions at positions 3 and 5 | Critical for AAK1 affinity nih.gov |

| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | Specific substitutions on the pyrrolopyridine core | Led to selective and potent inhibitors jchemrev.com |

Mechanisms of Antimicrobial and Antitubercular Action

The antimicrobial and antitubercular activities of pyrazine derivatives are attributed to their ability to interfere with essential biological processes in microorganisms. researchgate.netresearchgate.net The pyrazine ring is a key pharmacophore that can accept hydrogen bonds, enhancing its binding to target enzymes. researchgate.netmdpi.com

One of the proposed mechanisms for the antitubercular activity of pyrazine-containing compounds is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.netrsc.org DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. researchgate.netrsc.org In silico docking studies of hybrid compounds containing pyrazine and 1,2,4-triazole (B32235) scaffolds have shown favorable binding interactions within the active site of the DprE1 enzyme. researchgate.netrsc.org

Furthermore, pyrazine derivatives, such as those incorporating a 1,3,4-oxadiazole (B1194373) moiety, have demonstrated broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. rjptonline.org The mechanism of action is thought to involve the disruption of bacterial cellular processes, although the specific targets are still under investigation. rjptonline.org

Investigation of Antifungal and Antiproliferative Activity Mechanisms

Pyrazine-based compounds have shown promise as both antifungal and antiproliferative agents. researchgate.net Their mechanisms of action in these contexts are multifaceted and often involve the induction of apoptosis and cell cycle arrest. nih.gov

In terms of antifungal activity, derivatives such as 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine have exhibited significant efficacy against fungi like Candida albicans. rjptonline.org The proposed mechanism involves interference with fungal cell wall synthesis or other essential cellular pathways. rjptonline.org

The antiproliferative activity of pyrazine derivatives has been demonstrated against various cancer cell lines. nih.gov For example, nortopsentin analogues, which incorporate a 7-azaindole (B17877) moiety as a substitute for one of the indole (B1671886) rings, have shown potent antiproliferative effects. nih.gov The mechanism of action for these compounds was found to be pro-apoptotic, involving the externalization of phosphatidylserine (B164497) and mitochondrial dysfunction. nih.gov They also induced cell cycle arrest in the G2/M phase. nih.gov

Other pyrazine derivatives, including those with a pyrazolo[3,4-b]pyrazine scaffold, have also exhibited antiproliferative activity. researchgate.net

Research into Neurological Target Interactions and Modulation

The interaction of pyrazine-containing compounds with various neurological targets is a significant area of research, driven by their potential to treat a range of central nervous system (CNS) disorders. mdpi.comdoi.org The pyrazine ring's structural and electronic properties make it a valuable scaffold for designing CNS-active drugs. jchemrev.com

As previously mentioned, inhibitors of PDE10A, many of which are based on a pyrazine scaffold, are being investigated for schizophrenia and Parkinson's disease. google.commdpi.com By modulating dopamine signaling pathways, these compounds can potentially alleviate the symptoms of these disorders. mdpi.commdpi.com

Furthermore, pyrazine derivatives have been explored as modulators of various receptors in the brain. For instance, imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to pyrazines, have been developed as potent ligands for histamine (B1213489) H3 receptors and serotonin (B10506) receptors (5-HT2A, 5-HT3). doi.org The modulation of these receptors is a key strategy in the development of treatments for sleep disorders, depression, and other psychiatric conditions. doi.org

Research has also focused on the neuroprotective effects of pyrazine derivatives. Cinnamic acid–pyrazine hybrids have been shown to protect human microvascular endothelial cells and neuroblastoma cells from free radical damage, suggesting their potential in preventing neurovascular dysfunction. mdpi.com

No Published Research Found on the Coordination Chemistry of Pyrazin-2-yl(pyridin-3-yl)methanone

Despite a comprehensive search of scientific databases and literature, no specific research or data pertaining to the coordination chemistry of the compound Pyrazin-2-yl(pyridin-3-yl)methanone could be identified. Therefore, the generation of a detailed article as per the requested outline is not possible at this time.

The investigation included targeted searches for the ligand properties, synthesis and characterization of its metal complexes, electronic and geometric structures of potential coordination assemblies, and any explored applications in catalysis or advanced materials. These searches did not yield any scholarly articles, communications, or reviews that specifically discuss Pyrazin-2-yl(pyridin-3-yl)methanone in the context of coordination chemistry.

While the broader classes of pyridine- and pyrazine-based ligands are extensively studied in coordination chemistry, it appears that this particular isomer, with a carbonyl bridge between a pyrazin-2-yl and a pyridin-3-yl group, has not been a subject of published research in this field.

Consequently, the following sections and subsections of the requested article outline remain unaddressed due to the absence of relevant scientific findings:

Coordination Chemistry and Supramolecular Assembly7.1. Ligand Properties of Pyrazin 2 Yl Pyridin 3 Yl Methanone in Metal Coordination7.2. Synthesis and Characterization of Metal Complexes and Organometallic Compounds7.3. Electronic and Geometric Structures of Coordination Assemblies7.4. Potential Applications of Metal Complexes in Catalysis and Advanced Materials

It is conceivable that the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone itself has been reported in other contexts, but its exploration as a ligand for forming metal complexes and the study of the resulting materials' properties are not available in the public domain of scientific literature.

Therefore, no data tables or detailed research findings can be presented.

Future Research Directions and Advanced Methodologies

Development of Novel Synthetic Approaches for Enhanced Sustainability and Scalability

Future synthetic strategies for Pyrazin-2-yl(pyridin-3-yl)methanone will likely focus on green chemistry principles to improve sustainability and scalability. Traditional methods often rely on harsh reaction conditions and stoichiometric reagents. Emerging research, however, points towards more environmentally benign and efficient alternatives.

Furthermore, the principles of green chemistry, such as the use of greener solvents and catalyst-free conditions, are being applied to the synthesis of related heterocyclic compounds like pyrazines and pyridines. acs.orgtandfonline.comnih.govrsc.orgnih.gov For instance, microwave-assisted synthesis in aqueous media has been shown to be an effective method for the rapid and efficient production of imidazo[1,2-a]pyridines/pyrazines. acs.org The application of such techniques to the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone could lead to significant improvements in yield, reaction time, and environmental impact. The development of one-pot multicomponent reactions, as demonstrated for other pyridine (B92270) derivatives, also presents a viable strategy for streamlining the synthetic process. nih.govrsc.org

Future research could explore the use of Grignard reagents with pyridylsulfonium salts, a method that has shown wide functional group tolerance and applicability in forming bis-heterocycle linkages. acs.orgrsc.org The reaction of pyrazine (B50134) N-oxides with Grignard reagents also offers a pathway to a diverse set of substituted pyridines. rsc.org

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for Pyrazin-2-yl(pyridin-3-yl)methanone

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Copper-Catalyzed C-H Oxidation | High atom economy, use of water as an oxidant | Adaptation to the pyridin-3-yl isomer, catalyst stability and recovery |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Scalability, potential for localized overheating |

| One-Pot Multicomponent Reactions | Process intensification, reduced waste from intermediate purification | Optimization of reaction conditions for multiple steps, substrate scope |

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like random forests and neural networks, can predict the biological activity of novel heterocyclic compounds based on their molecular descriptors. nih.govmdpi.com For instance, a machine learning-based QSAR model was successfully developed to predict the pIC50 inhibition values of FLT3 tyrosine kinase inhibitors with high accuracy. mdpi.com A similar approach could be employed to predict the activity of new Pyrazin-2-yl(pyridin-3-yl)methanone derivatives against specific biological targets.

Table 2 outlines a potential workflow for the application of AI and machine learning in the development of Pyrazin-2-yl(pyridin-3-yl)methanone analogs.

Table 2: AI-Driven Workflow for the Development of Pyrazin-2-yl(pyridin-3-yl)methanone Analogs

| Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Hit Expansion | Generative models design novel analogs based on the core scaffold. | A virtual library of diverse and synthetically accessible compounds. |

| Activity Prediction | QSAR models predict the biological activity of virtual compounds. | Prioritized list of compounds for synthesis and experimental testing. |

| ADME/Toxicity Prediction | ML models predict pharmacokinetic and toxicity profiles. | Selection of candidates with favorable drug-like properties. |

| Synthesis Planning | Retrosynthesis algorithms suggest efficient synthetic routes. | Optimized and sustainable synthetic pathways for lead compounds. |

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone is crucial for process optimization and control. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can provide real-time insights into the formation of intermediates and products during a chemical reaction. chinesechemsoc.orgmdpi.comacs.orgmt.comresearchgate.net

For example, in situ FTIR has been used to investigate the mechanism of electrochemical synthesis of heterocyclic compounds by detecting the formation and bonding of intermediate species. chinesechemsoc.org This technique could be applied to monitor the key bond-forming events in the synthesis of Pyrazin-2-yl(pyridin-3-yl)methanone, allowing for the precise control of reaction parameters to maximize yield and purity. The monitoring of Grignard reactions, a potential synthetic route, has also benefited from in situ FTIR, providing valuable information on reaction kinetics and mechanism. mt.com

The application of in situ spectroscopy can facilitate the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, by providing immediate feedback on the progress of the reaction. This data-rich approach to process development is essential for ensuring the robustness and reproducibility of the synthesis on a larger scale.

Comprehensive Biological Target Identification and Validation Using Proteomic Approaches

Identifying the specific biological targets of Pyrazin-2-yl(pyridin-3-yl)methanone is a critical step in elucidating its mechanism of action and exploring its full therapeutic potential. Chemical proteomics offers a powerful and unbiased approach to achieve this. nih.govresearchgate.netacs.orgpnas.orgacs.org

This methodology typically involves immobilizing an analog of the compound of interest onto a solid support and using it as "bait" to capture its binding partners from cell lysates or tissues. The captured proteins are then identified and quantified using mass spectrometry. nih.govresearchgate.netpnas.orgacs.org This technique has been successfully employed to identify the cellular targets of protein kinase inhibitors, revealing both intended and unintended off-target effects. nih.govresearchgate.net Given that pyrazine-containing compounds have been investigated as kinase inhibitors, this approach is highly relevant for Pyrazin-2-yl(pyridin-3-yl)methanone.

A quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to determine the binding affinities of the compound for its targets, helping to distinguish between high-affinity, biologically relevant interactions and weaker, non-specific binding. pnas.orgacs.org The identification of specific protein targets will pave the way for further validation studies and provide a rational basis for the development of more potent and selective analogs.

Exploration of Pyrazin-2-yl(pyridin-3-yl)methanone in Emerging Bioactive Compound Classes

The pyrazine and pyridine moieties are present in a wide range of biologically active molecules, suggesting that Pyrazin-2-yl(pyridin-3-yl)methanone could serve as a valuable scaffold for the development of new therapeutic agents. tandfonline.comontosight.aitandfonline.comontosight.aimdpi.comnih.govrsc.orgresearchgate.netnih.govresearchgate.netacs.org Research into related structures has revealed potential applications in various disease areas.

For instance, derivatives of imidazo[1,2-a]pyridinyl/pyrazinyl methanones have been investigated for their anti-inflammatory and neuroprotective properties in the context of Alzheimer's disease. nih.gov Other pyrazine-containing compounds have been explored as anticancer agents. mdpi.comnih.gov The structural similarity of Pyrazin-2-yl(pyridin-3-yl)methanone to these bioactive molecules suggests that it and its derivatives may also exhibit interesting pharmacological activities.

Future research should focus on screening Pyrazin-2-yl(pyridin-3-yl)methanone and a library of its analogs against a diverse panel of biological targets and in various disease models. This exploration could uncover novel therapeutic opportunities for this versatile chemical scaffold. The investigation of its potential as a covalent inhibitor, as has been done for other pyrazinyl-substituted compounds, could also be a fruitful area of research. acs.org

Q & A

Q. Advanced Research Focus

- Molecular docking : Screen against target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to prioritize analogs for synthesis .

- QSAR modeling : Train models on datasets of related pyridine/pyrazine derivatives to predict IC₅₀ values or binding affinities .

- ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties and guide structural modifications .

How can regioselectivity challenges in substitution reactions of Pyrazin-2-yl(pyridin-3-yl)methanone be addressed?

Advanced Research Focus

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by:

- Directing groups : Introduce temporary protecting groups (e.g., Boc) on pyridine nitrogen to steer reactivity .

- Steric maps : Analyze crystal structures to identify sterically hindered positions unsuitable for bulky substituents .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired products (e.g., low temps for kinetic control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.